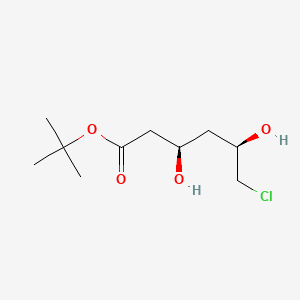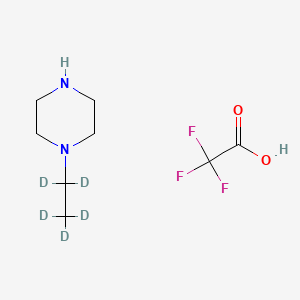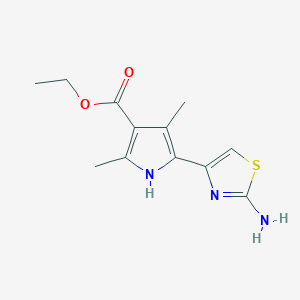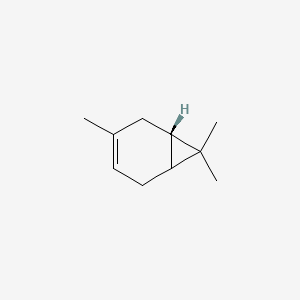
(1S)-(+)-3-Carene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(+)-3-Carene is a bicyclic monoterpene, a naturally occurring compound found in the essential oils of various plants, particularly conifers. It has a distinct sweet and pungent odor, often described as resembling the scent of pine or cedar. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S)-(+)-3-Carene can be synthesized through several methods, including the catalytic hydrogenation of α-pinene, a common monoterpene found in turpentine. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the distillation of turpentine oil. The process includes fractional distillation to separate this compound from other components based on their boiling points.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-(+)-3-Carene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carenone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield isomers such as isocamphane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carenone and other oxygenated derivatives.
Reduction: Isocamphane and other hydrogenated isomers.
Substitution: Halogenated carenes like 3-chlorocarene.
Wissenschaftliche Forschungsanwendungen
(1S)-(+)-3-Carene has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S)-(+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pinene: Another monoterpene found in turpentine, with a similar structure but different odor profile.
β-Pinene: Similar to α-pinene but with a distinct woody aroma.
Limonene: A monoterpene with a citrus scent, commonly found in citrus fruit peels.
Uniqueness
(1S)-(+)-3-Carene is unique due to its distinct sweet and pungent odor, making it highly valuable in the fragrance industry. Its specific chiral configuration also makes it a useful building block in asymmetric synthesis.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
InChI-Schlüssel |
BQOFWKZOCNGFEC-GKAPJAKFSA-N |
Isomerische SMILES |
CC1=CCC2[C@H](C1)C2(C)C |
Kanonische SMILES |
CC1=CCC2C(C1)C2(C)C |
Physikalische Beschreibung |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


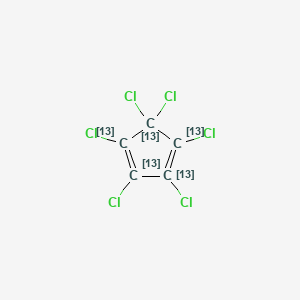
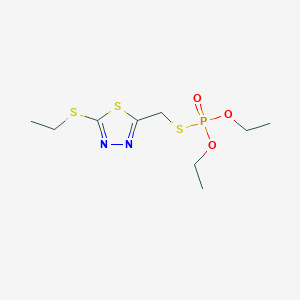
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
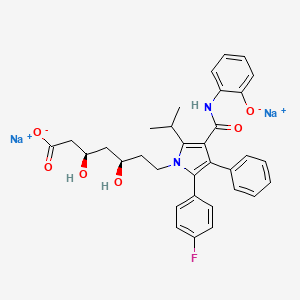
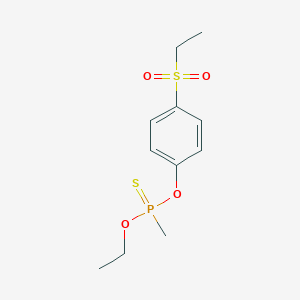

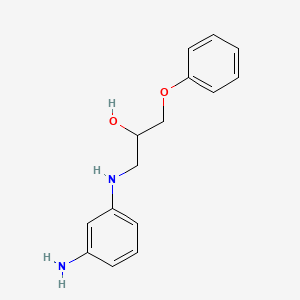
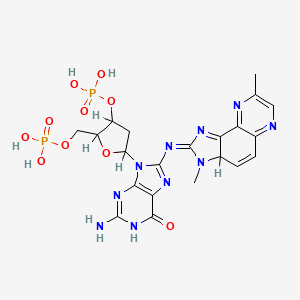
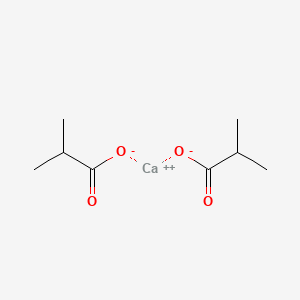
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
